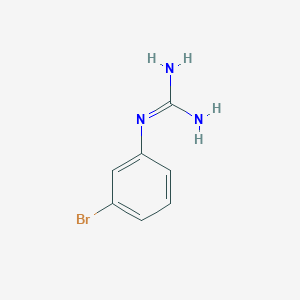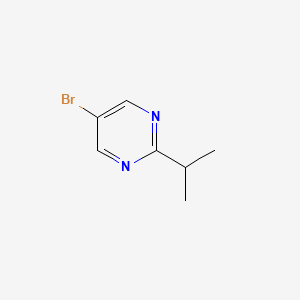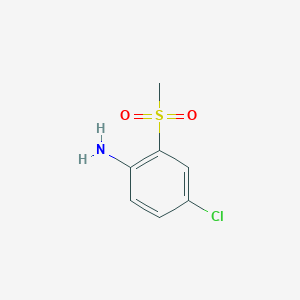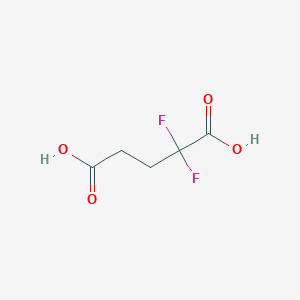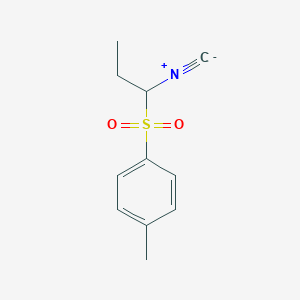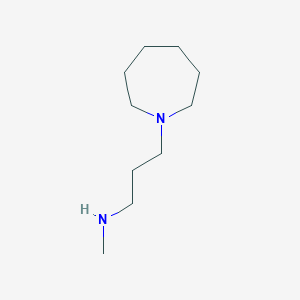
3-(Azepan-1-yl)-N-methylpropan-1-amine
Vue d'ensemble
Description
3-(Azepan-1-yl)-N-methylpropan-1-amine, also known as NMPMA, is an organic compound that has been studied for its potential applications in various scientific fields. NMPMA is a derivative of the amine group, and is composed of an azepane ring and an N-methylpropan-1-amine group. It is a colorless liquid that has a faint odor and is soluble in water and organic solvents. NMPMA has been studied for its potential applications in biochemistry, physiology, pharmacology, and other scientific fields.
Applications De Recherche Scientifique
Ionic Liquids Synthesis
Research by Belhocine et al. (2011) explored the synthesis of a new family of room temperature ionic liquids using azepane, a seven-member alicyclic secondary amine, as a starting material. This process has significance in the polyamide industry, offering a way to mitigate disposal issues associated with azepane, often involving combustion. Their study indicates that azepanium ionic liquids exhibit wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Hydroaminoalkylation in Organic Synthesis
Payne et al. (2013) demonstrated the use of azepane in the direct alkylation of unprotected secondary amines through C-H functionalization adjacent to nitrogen. This methodology aids in the synthesis of α- and β-alkylated N-heterocycles, including azepane products, showcasing its utility in creating diverse organic compounds (Payne et al., 2013).
Enantioselective Synthesis Applications
Lifchits and Charette (2008) applied a Lewis acid-catalyzed ring-opening methodology using azepane derivatives in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors. This approach highlights the role of azepane derivatives in synthesizing pharmacologically relevant compounds while preserving enantiomeric purity (Lifchits & Charette, 2008).
Synthesis of Heterocyclic Substituents
Mesropyan et al. (2005) investigated the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents, including azepan-2-one. Their work contributes to the development of chemical compounds with potential applications in various industries, including pharmaceuticals and material science (Mesropyan et al., 2005).
Propriétés
IUPAC Name |
3-(azepan-1-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11-7-6-10-12-8-4-2-3-5-9-12/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNAVAVDRFKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609031 | |
| Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)-N-methylpropan-1-amine | |
CAS RN |
938459-01-9 | |
| Record name | Hexahydro-N-methyl-1H-azepine-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

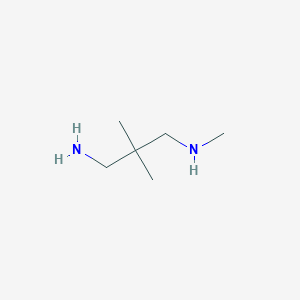
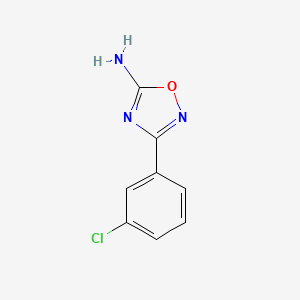
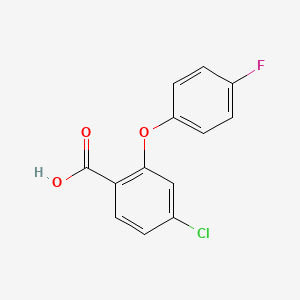
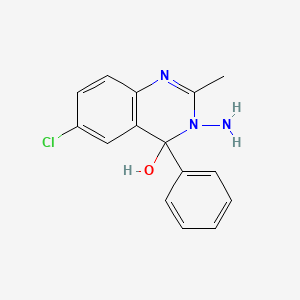
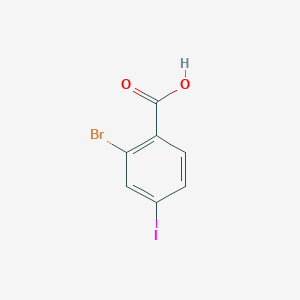
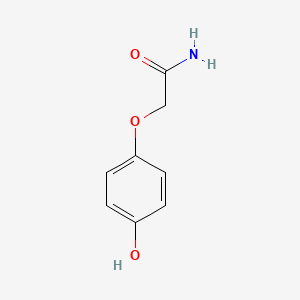
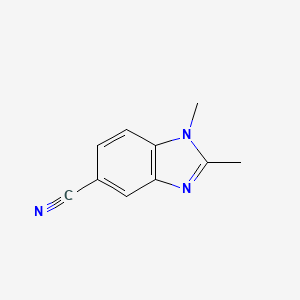
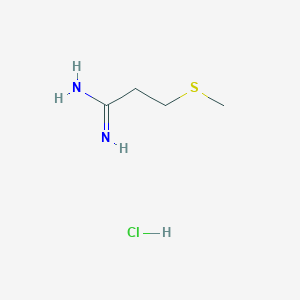
![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)
